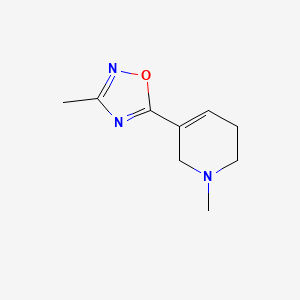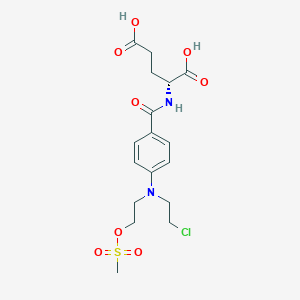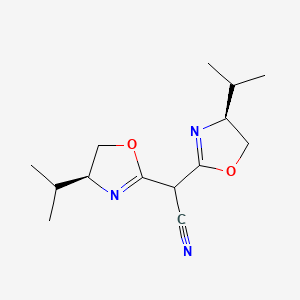
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of a suitable nitrile precursor with chiral oxazoline derivatives. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and enantioselectivity. For instance, a common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining the desired reaction conditions and ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or aldehydes.
Aplicaciones Científicas De Investigación
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline rings can coordinate with metal ions, facilitating catalytic reactions. Additionally, the compound’s chiral nature allows it to selectively interact with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: A compound with similar structural features but different functional groups.
2,2-Bis(aminomethyl)-1,1’-binaphthyl: Another chiral compound used in asymmetric synthesis.
Uniqueness
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its dual oxazoline rings and acetonitrile group, which provide distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2,2-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C14H21N3O2/c1-8(2)11-6-18-13(16-11)10(5-15)14-17-12(7-19-14)9(3)4/h8-12H,6-7H2,1-4H3/t11-,12-/m1/s1 |
Clave InChI |
VETDAJKQRVYSSX-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C(C#N)C2=N[C@H](CO2)C(C)C |
SMILES canónico |
CC(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



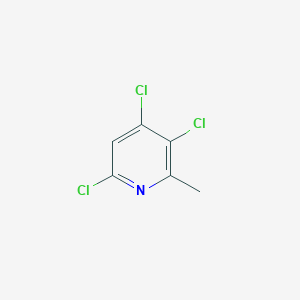

![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
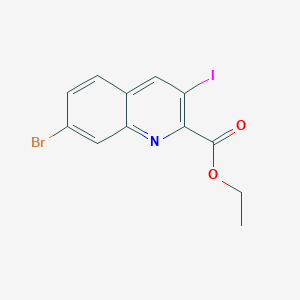
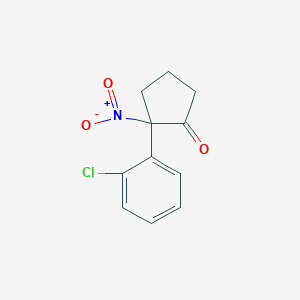
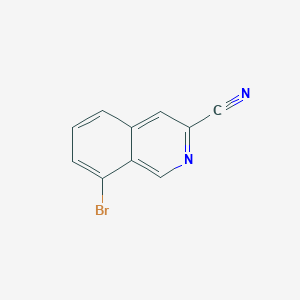
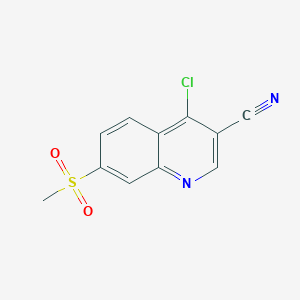
![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
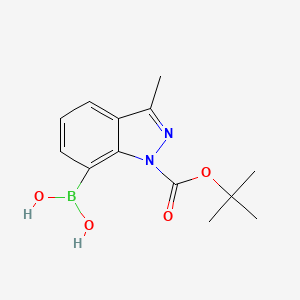
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
